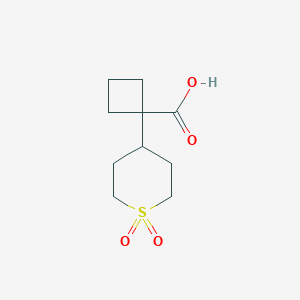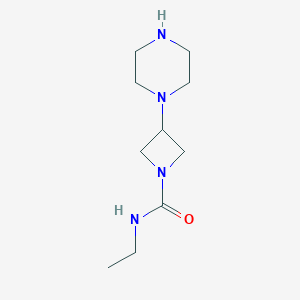
1-(1,1-Dioxo-1lambda6-thian-4-yl)cyclobutane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1,1-Dioxo-1lambda6-thian-4-yl)cyclobutane-1-carboxylic acid is a chemical compound characterized by the presence of a cyclobutane ring attached to a carboxylic acid group and a thian-4-yl group with a dioxo functional group
Métodos De Preparación
The synthesis of 1-(1,1-Dioxo-1lambda6-thian-4-yl)cyclobutane-1-carboxylic acid typically involves the following steps:
Cyclobutane Formation: The cyclobutane ring can be synthesized through cycloaddition reactions involving alkenes.
Thian-4-yl Group Introduction: The thian-4-yl group can be introduced via nucleophilic substitution reactions using appropriate thiol derivatives.
Dioxo Functionalization: The dioxo functional group is incorporated through oxidation reactions using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions involving carbon dioxide and suitable catalysts.
Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity.
Análisis De Reacciones Químicas
1-(1,1-Dioxo-1lambda6-thian-4-yl)cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can convert the dioxo group to other functional groups such as hydroxyl or sulfide groups.
Substitution: The thian-4-yl group can undergo substitution reactions with nucleophiles or electrophiles, leading to the formation of new derivatives.
Hydrolysis: The carboxylic acid group can undergo hydrolysis to form corresponding carboxylate salts.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles.
Aplicaciones Científicas De Investigación
1-(1,1-Dioxo-1lambda6-thian-4-yl)cyclobutane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 1-(1,1-Dioxo-1lambda6-thian-4-yl)cyclobutane-1-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The dioxo functional group can participate in redox reactions, while the carboxylic acid group can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparación Con Compuestos Similares
1-(1,1-Dioxo-1lambda6-thian-4-yl)cyclobutane-1-carboxylic acid can be compared with similar compounds such as:
1-(1,1-Dioxo-1lambda6-thian-4-yl)methanesulfonyl chloride: This compound has a similar thian-4-yl group but differs in the presence of a methanesulfonyl chloride group instead of a carboxylic acid group.
1-(1,1-Dioxo-1lambda6-thiolan-3-yl)-1H-pyrazole-4-carboxylic acid: This compound features a thiolan-3-yl group and a pyrazole ring, making it structurally distinct.
2-(1,1-Dioxo-1lambda6-thian-4-yl)-2-methylpropanoic acid: This compound has a similar thian-4-yl group but differs in the presence of a methylpropanoic acid group.
Propiedades
Fórmula molecular |
C10H16O4S |
|---|---|
Peso molecular |
232.30 g/mol |
Nombre IUPAC |
1-(1,1-dioxothian-4-yl)cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C10H16O4S/c11-9(12)10(4-1-5-10)8-2-6-15(13,14)7-3-8/h8H,1-7H2,(H,11,12) |
Clave InChI |
AHNMNBKMBYUPGW-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C1)(C2CCS(=O)(=O)CC2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(2H3)methoxy-2-azabicyclo[2.1.1]hexane hydrochloride](/img/structure/B15300727.png)



![3-(2-Fluorophenyl)-1-[2-(prop-2-enoyl)-1,2,3,4-tetrahydroisoquinolin-5-yl]urea](/img/structure/B15300751.png)


![tert-butyl N-{4-[(4-{[(tert-butoxy)carbonyl]amino}butyl)(methyl)amino]butyl}carbamate](/img/structure/B15300770.png)
![Rac-(1R,5R)-1-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane hydrochloride](/img/structure/B15300773.png)


![N-[(1r,3r)-3-(difluoromethyl)cyclobutyl]benzamide](/img/structure/B15300791.png)
![4-(Aminomethyl)bicyclo[2.1.1]hexane-2-carboxylicacidhydrochloride](/img/structure/B15300805.png)
![N-{2-[(2-methoxyethyl)amino]ethyl}acetamide](/img/structure/B15300807.png)
